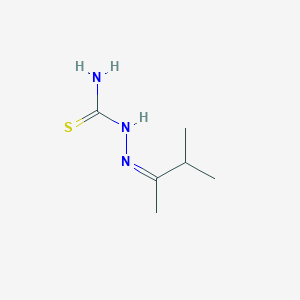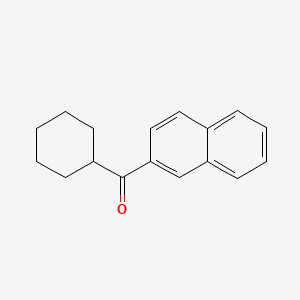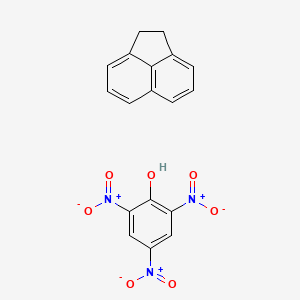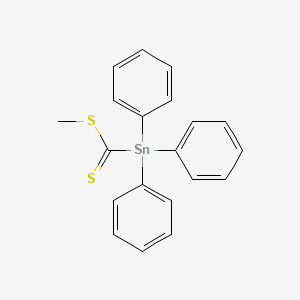![molecular formula C14H15N5OS B14156154 5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 797769-66-5](/img/structure/B14156154.png)
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antifungal, and antimicrobial properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclocondensation of substituted 5-amino-1H-pyrazole derivatives with various carbonyl compounds. One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with carboxylic acid derivatives or aldehydes . The reaction is usually carried out in refluxing methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
化学反応の分析
Types of Reactions
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2
Medicine: It has potential as an anticancer agent due to its ability to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation
作用機序
The mechanism of action of 5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares the same core structure and exhibits similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties
Uniqueness
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one is unique due to its propylsulfanyl substituent, which enhances its biological activity compared to other pyrazolopyrimidine derivatives. This structural modification allows for better interaction with molecular targets, leading to improved efficacy in inhibiting cancer cell growth .
特性
CAS番号 |
797769-66-5 |
|---|---|
分子式 |
C14H15N5OS |
分子量 |
301.37 g/mol |
IUPAC名 |
5-amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N5OS/c1-2-8-21-14-17-12-11(13(20)18(14)15)9-16-19(12)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 |
InChIキー |
DWHLYEPAXVJKNO-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N |
溶解性 |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


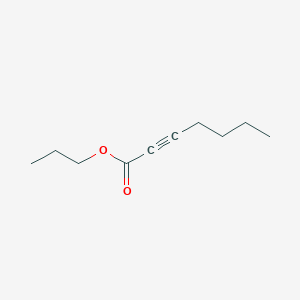
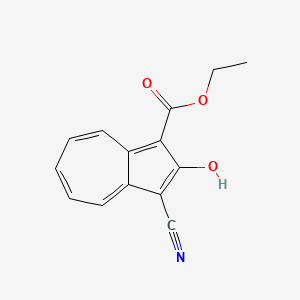
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
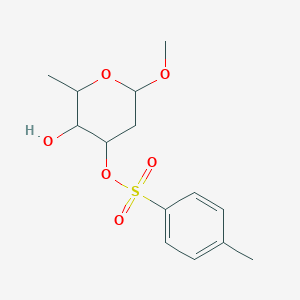
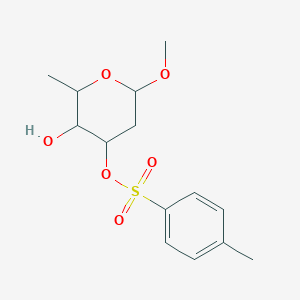
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
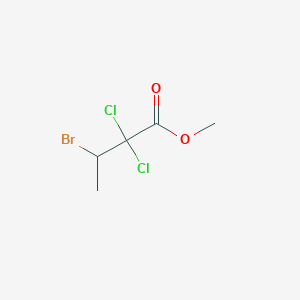
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

